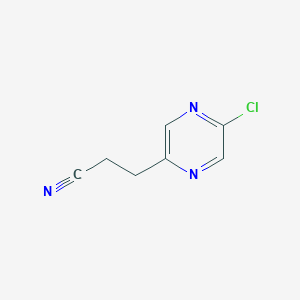
3-(5-Chloropyrazin-2-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloropyrazin-2-yl)propanenitrile: is an organic compound that belongs to the class of pyrazine derivatives. Pyrazines are heterocyclic aromatic organic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 4. The presence of a chlorine atom at the 5-position and a nitrile group at the 3-position of the pyrazine ring makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chloropyrazin-2-yl)propanenitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-chloropyrazine-2-carboxylic acid.
Formation of Intermediate: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Nitrile Formation: The acid chloride is then reacted with a nitrile source, such as sodium cyanide (NaCN), under appropriate conditions to form the nitrile group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions: 3-(5-Chloropyrazin-2-yl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used for nitrile reduction.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for nitrile oxidation.
Major Products:
Substitution Products: Depending on the nucleophile, products like 3-(5-aminopyrazin-2-yl)propanenitrile or 3-(5-thiolpyrazin-2-yl)propanenitrile can be formed.
Reduction Products: 3-(5-Chloropyrazin-2-yl)propanamine.
Oxidation Products: 3-(5-Chloropyrazin-2-yl)propanoic acid.
科学研究应用
Chemistry: 3-(5-Chloropyrazin-2-yl)propanenitrile is used as a building block in organic synthesis. It can be used to synthesize more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: In biological research, this compound can be used to study the effects of pyrazine derivatives on various biological systems. It can serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound and its derivatives may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a drug candidate.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3-(5-Chloropyrazin-2-yl)propanenitrile depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the nitrile and chlorine groups can influence its binding affinity and specificity towards these targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
相似化合物的比较
- 3-(5-Chloropyrazin-2-yl)methanamine
- 3-(5-Chloropyrazin-2-yl)propanoic acid
- 3-(5-Chloropyrazin-2-yl)thiol
Comparison:
- 3-(5-Chloropyrazin-2-yl)methanamine: This compound has an amine group instead of a nitrile group, which can affect its reactivity and biological activity.
- 3-(5-Chloropyrazin-2-yl)propanoic acid: The presence of a carboxylic acid group instead of a nitrile group can influence its solubility and acidity.
- 3-(5-Chloropyrazin-2-yl)thiol: The thiol group can impart different chemical reactivity and potential biological activities compared to the nitrile group.
Uniqueness: 3-(5-Chloropyrazin-2-yl)propanenitrile is unique due to the combination of the nitrile and chlorine groups on the pyrazine ring. This combination can provide distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC 名称 |
3-(5-chloropyrazin-2-yl)propanenitrile |
InChI |
InChI=1S/C7H6ClN3/c8-7-5-10-6(4-11-7)2-1-3-9/h4-5H,1-2H2 |
InChI 键 |
FVLJEOJQAIWQCR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CC(=N1)Cl)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


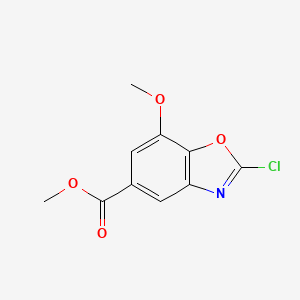
![Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13895673.png)
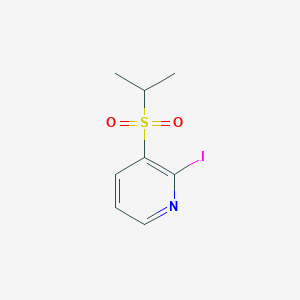

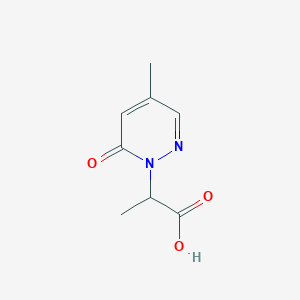
![butyl (2S)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate](/img/structure/B13895698.png)

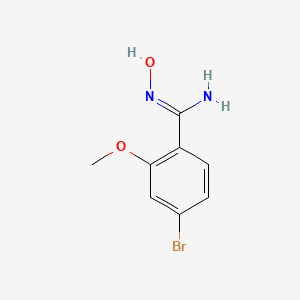
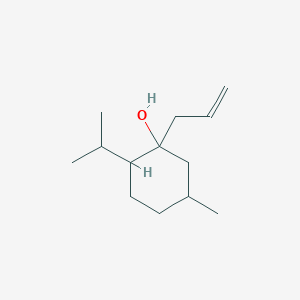
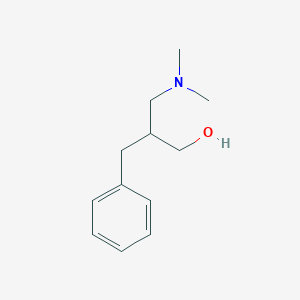
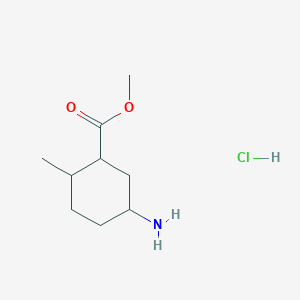


![6-Chloro-4-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13895748.png)
